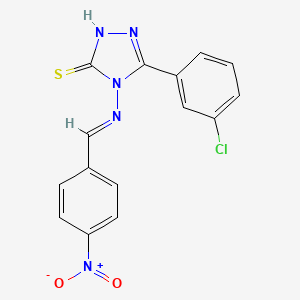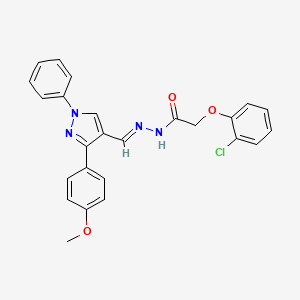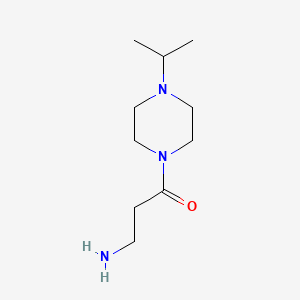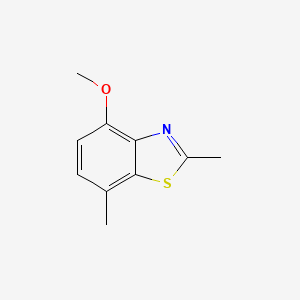
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core substituted with a 5-fluoro-2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid.
Reduction: 6-(5-Fluoro-2-methoxyphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde
- 2-Fluoro-5-(4-methoxyphenyl)nicotinaldehyde
- 6-(Fluoromethyl)nicotinaldehyde
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10FNO2 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3 |
Clé InChI |
VPAHLIRLUDHRNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)


![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)






